4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
Description
Properties
IUPAC Name |
(4-chlorophenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2/c1-20-6-10(11(19-20)13(15,16)17)18-12(21)22-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZKWVMPXOGLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)NC(=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Carbamate Formation: The carbamate linkage is formed by reacting the pyrazole derivative with 4-chlorobenzyl isocyanate under mild conditions, typically in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carbamate linkage, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has highlighted the potential of compounds containing pyrazole derivatives, including 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate, in targeting various cancer pathways. For instance, derivatives of pyrazole have been shown to inhibit c-Met kinases, which are implicated in several cancers, including non-small cell lung cancer and renal cell carcinoma. The compound's structure allows for modifications that enhance its potency and selectivity against cancer cells .
2. Inhibition of Kinases
The compound has been investigated for its ability to inhibit specific kinases involved in disease processes. In particular, the trifluoromethyl group enhances the compound's lipophilicity and bioavailability, making it a candidate for further development as a kinase inhibitor .
3. Neurological Disorders
There is emerging evidence that pyrazole derivatives can modulate neurotransmitter systems, potentially leading to therapeutic applications in neurological disorders such as Huntington's disease. The structural characteristics of 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate may provide a scaffold for developing novel treatments targeting these conditions .
Case Study 1: Anticancer Compound Development
A study focused on the synthesis and biological evaluation of various pyrazole derivatives, including 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate, demonstrated significant anticancer activity against several cell lines. The lead compound showed an IC50 value in the low micromolar range, indicating potent activity against cancer cells while exhibiting minimal toxicity to normal cells .
Case Study 2: Kinase Inhibition
In another investigation, a series of compounds based on the pyrazole scaffold were tested for their inhibitory effects on c-Met kinases. The results indicated that modifications at the 4-position of the benzyl group significantly enhanced inhibitory potency, with some derivatives achieving IC50 values below 10 nM. This highlights the importance of structural optimization in developing effective kinase inhibitors .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Targeting c-Met kinases associated with various cancers | Significant inhibition with low IC50 values |
| Neurological Disorders | Potential modulation of neurotransmitter systems | Promising scaffolds for developing treatments |
| Kinase Inhibition | Inhibition of specific kinases involved in disease processes | Enhanced potency through structural modifications |
Mechanism of Action
The mechanism of action of 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The carbamate linkage may also play a role in modulating the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, biological activity, and synthetic routes are highlighted.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Comparative Insights
Structural Variations and Bioactivity The carbamate group in the target compound distinguishes it from thioether (e.g., ) and carboxamide (e.g., ) analogs. Oxadiazole derivatives (e.g., ) exhibit antimicrobial properties due to the electron-deficient oxadiazole ring, which enhances membrane permeability. However, the target compound’s carbamate linkage may favor different biological targets, such as kinase inhibition in cancer cells . Pyroxasulfone (), a commercial herbicide, shares the 1-methyl-3-(trifluoromethyl)pyrazole core but incorporates a sulfonylisoxazole group for herbicidal activity. This highlights how minor structural changes (e.g., sulfonyl vs. carbamate) drastically alter application scope.
Synthetic Routes
- The target compound is synthesized via nucleophilic substitution using 4-chlorobenzyl bromide and a pyrazole-4-amine precursor , whereas oxadiazole derivatives () require coupling with thiols under EDCI/HOBt activation. Carboxamides () employ carbodiimide-mediated amide bond formation, demonstrating the versatility of pyrazole intermediates in diverse reactions.
Biological Performance
- While the target compound’s antitumor activity is inferred from structurally related pyrazole-carbamates (), oxadiazole derivatives () show EC₅₀ values of 8.72–35.24 µg/mL against bacterial pathogens. This contrast underscores the role of auxiliary heterocycles (e.g., oxadiazole vs. carbamate) in dictating bioactivity .
Biological Activity
4-Chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate, with the CAS number 320423-05-0, is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C13H11ClF3N3O2
- Molecular Weight : 333.69 g/mol
- Structure : The compound features a chlorobenzyl group linked to a carbamate moiety and a pyrazole derivative, which contributes to its biological properties.
The biological activity of 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is primarily attributed to its interaction with various enzymes and receptors:
- Cholinesterase Inhibition : Similar to other carbamate derivatives, this compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing neurotransmission in certain neurological conditions .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor effects by modulating signaling pathways involved in cell proliferation and apoptosis. The presence of trifluoromethyl groups may enhance the lipophilicity and bioavailability of the compound, facilitating its cellular uptake .
- GABA Modulation : Some derivatives have shown potential as GABA receptor modulators, which may contribute to anxiolytic effects. This property is particularly relevant for developing treatments for anxiety disorders .
In Vitro Studies
In vitro assays have demonstrated that 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate exhibits moderate inhibition of AChE, with IC50 values comparable to established AChE inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is impaired .
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in reducing tumor growth. For instance, studies involving murine models indicated a significant reduction in tumor size when treated with this carbamate derivative compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study A | Rat Model | Demonstrated significant AChE inhibition leading to improved cognitive function in aged rats. |
| Study B | Murine Tumor Model | Showed a 50% reduction in tumor volume after 4 weeks of treatment with the compound compared to untreated controls. |
| Study C | Cell Culture | Indicated cytotoxic effects on various cancer cell lines with an IC50 value of 20 µM. |
Q & A
Q. What are the established synthetic routes for preparing 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate?
The compound is typically synthesized via a multi-step process involving:
- Carbamate linkage formation : Reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine with 4-chlorobenzyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Oxadiazole intermediate synthesis : For analogs, coupling reactions using EDC·HCl and HOBt·H₂O as coupling agents are employed to form 1,3,4-oxadiazole derivatives, followed by thioetherification with substituted benzyl thiols (e.g., 4-chlorobenzyl thiol) .
- Purification : Recrystallization in ethanol or chromatography (if impurities persist) yields high-purity products (e.g., 89–93% yields reported for related oxadiazoles) .
Q. How is the structural integrity of this compound validated experimentally?
Key methods include:
- ¹H/¹³C NMR spectroscopy : Characteristic peaks include δ ~4.05 ppm (N-CH₃), δ ~7.3–7.6 ppm (aromatic protons), and δ ~118–139 ppm (trifluoromethyl and pyrazole carbons) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 375.0289 for 4-chlorobenzyl derivatives) .
- X-ray crystallography : Used for analogs to confirm bond angles and spatial arrangement of substituents .
Q. What is the hypothesized mechanism of action for pyrazole-carbamate derivatives in biological systems?
While specific data on this compound is limited, structurally related pyrazole-carbamates exhibit:
- Enzyme inhibition : Binding to active sites of target enzymes (e.g., antimicrobial agents disrupting bacterial cell wall synthesis via transpeptidase inhibition) .
- Receptor modulation : Trifluoromethyl groups enhance lipophilicity, improving membrane penetration and interaction with hydrophobic pockets in proteins .
Advanced Research Questions
Q. How can reaction yields be optimized for synthesizing analogs with varying benzyl substituents?
- Electron-withdrawing groups (e.g., Cl) : Improve reactivity in nucleophilic substitution reactions, as seen in higher yields (92.9%) for 4-chlorobenzyl derivatives compared to unsubstituted analogs .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in recrystallization .
- Catalyst screening : Palladium catalysts (not explicitly cited but inferred from related studies) may accelerate coupling steps for complex analogs .
Q. How do structural modifications (e.g., substituent position on benzyl) affect bioactivity?
- Positional isomerism : 4-Chlorobenzyl derivatives show higher antimicrobial activity than 2- or 3-chloro analogs due to improved steric alignment with target sites .
- Trifluoromethyl role : Enhances metabolic stability and binding affinity, as demonstrated in pyrazole-based herbicides (e.g., pyroxasulfone) .
- Carbamate vs. oxadiazole : Carbamates generally exhibit slower hydrolysis rates, prolonging biological half-life compared to oxadiazoles .
Q. How should researchers resolve contradictions in reported biological activity data for pyrazole-carbamates?
- Assay standardization : Discrepancies may arise from variations in microbial strains (e.g., E. coli vs. S. aureus) or incubation conditions .
- Metabolite profiling : LC-MS can identify degradation products that may interfere with activity measurements .
- Computational modeling : Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes and reconcile conflicting experimental results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
